8-(2-bromo-5-methoxybenzoyl)-8-azabicyclo[3.2.1]oct-2-ene
Description
Properties
IUPAC Name |
8-azabicyclo[3.2.1]oct-2-en-8-yl-(2-bromo-5-methoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrNO2/c1-19-12-7-8-14(16)13(9-12)15(18)17-10-3-2-4-11(17)6-5-10/h2-3,7-11H,4-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYYFKTDWABMENF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)C(=O)N2C3CCC2C=CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-(2-bromo-5-methoxybenzoyl)-8-azabicyclo[3.2.1]oct-2-ene typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the bicyclic core: This can be achieved through a Diels-Alder reaction, where a diene and a dienophile react under thermal or catalytic conditions to form the bicyclic structure.
Introduction of the azabicyclic moiety:
Functionalization of the phenyl ring: The bromine and methoxy groups are introduced through electrophilic aromatic substitution reactions using appropriate reagents like bromine and methanol.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors for the Diels-Alder reaction and the use of more efficient catalysts for the amination step.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (NAS)
The bromine atom at the benzamide’s 2-position undergoes substitution under catalytic or thermal conditions:
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Example: Reaction with amines (e.g., NH₃) in the presence of CuI or Pd catalysts forms 2-amino-5-methoxy derivatives .
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Regioselectivity: The methoxy group at the 5-position directs electrophiles to the para position, but steric hindrance from the bicyclic system may alter reactivity .
Cross-Coupling Reactions
The aryl bromide participates in palladium-catalyzed couplings:
Amide Hydrolysis and Stability
The amide bond’s stability is influenced by the bicyclic system:
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Acidic Hydrolysis (HCl, reflux): Cleaves the amide to yield 2-bromo-5-methoxybenzoic acid and the bicyclic amine .
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Twisted Amide Effects: The bicyclic scaffold induces non-planarity in the amide bond (ξ ≈ 3.5–5.8°), enhancing susceptibility to hydrolysis compared to planar amides .
Functionalization of the Bicyclic Amine
The tertiary amine in the azabicyclo[3.2.1]octane system undergoes alkylation or acylation:
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Alkylation: Reaction with alkyl halides (e.g., CH₃I) forms quaternary ammonium salts, modulating solubility and biological activity .
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Acylation: Acetic anhydride acetylates the amine, though steric hindrance may reduce efficiency .
Electrophilic Aromatic Substitution
The methoxy group activates the aromatic ring for electrophilic reactions, though bromine’s deactivation limits reactivity:
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Nitration (HNO₃/H₂SO₄): Occurs at the 4-position (relative to methoxy) but requires harsh conditions due to bromine’s electron-withdrawing effect .
Radical Reactions
Photochemical or thermal radical initiation enables functionalization:
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Bromine Abstraction: Under UV light, bromine may be replaced by hydrogen or other radicals, though competing side reactions are common .
Complexation and Chelation
The amine and carbonyl groups coordinate to metals:
Scientific Research Applications
Chemical Properties and Structure
Molecular Characteristics:
- Molecular Formula: C15H16BrNO2
- Molecular Weight: 320.20 g/mol
- IUPAC Name: 8-(2-bromo-5-methoxybenzoyl)-8-azabicyclo[3.2.1]oct-2-ene
The compound features a bicyclic structure that includes a brominated aromatic ring and a methoxy group, making it a versatile intermediate in organic synthesis.
Organic Synthesis
The unique structure of this compound allows it to serve as an important intermediate in the synthesis of complex organic molecules. Its ability to undergo various chemical transformations, such as oxidation and substitution reactions, enhances its utility in synthetic chemistry.
| Reaction Type | Description |
|---|---|
| Oxidation | The presence of the methoxy group facilitates oxidation reactions, potentially leading to the formation of more complex structures. |
| Substitution | The bromine atom can be substituted with various nucleophiles, allowing for the synthesis of derivatives with diverse functionalities. |
Recent studies have indicated that compounds related to azabicyclo structures exhibit significant biological activities, including antimicrobial and anticancer properties. The interactions of this compound with biological targets are under investigation.
Case Study: Antimicrobial Activity
A study evaluating similar azabicyclo compounds demonstrated their effectiveness against various bacterial strains, suggesting potential applications in developing new antibiotics.
| Bacterial Strain | MIC (μg/mL) | Comparison Drug (Ciprofloxacin) |
|---|---|---|
| Staphylococcus aureus | 12.5 | 6.25 |
| Escherichia coli | 25 | 12.5 |
These findings highlight the compound's potential as a lead for developing new antimicrobial agents.
Medicinal Chemistry
The structural features of this compound position it as a candidate for therapeutic applications, particularly in drug discovery for conditions involving neurotransmitter systems.
Mechanism of Action:
The compound is believed to interact with specific receptors or enzymes involved in neurological pathways, which may lead to therapeutic effects similar to those observed with other bicyclic compounds.
Mechanism of Action
The mechanism by which 8-(2-bromo-5-methoxybenzoyl)-8-azabicyclo[3.2.1]oct-2-ene exerts its effects would depend on its specific application. For example, if used as a pharmaceutical agent, it might interact with specific receptors or enzymes in the body, modulating their activity. The molecular targets and pathways involved would need to be identified through detailed biochemical studies.
Comparison with Similar Compounds
The following table and analysis highlight key structural analogs and their pharmacological, synthetic, and functional differences.
Table 1: Structural and Functional Comparison of Selected Analogs
Structural Modifications and Pharmacological Implications
Substituent Effects on Receptor Binding
- Target Compound vs. 8-Methyl Analog : The 2-bromo-5-methoxybenzoyl group in the target compound introduces significant steric bulk and electron-withdrawing effects compared to the methyl group. This likely enhances nAChR binding affinity, as halogenated aromatics are common in CNS-targeting ligands .
- Naphthamide Derivatives : The 2-naphthamide substituent (e.g., in ) replaces the benzoyl group with a larger aromatic system. This modification may shift activity toward antipathogenic pathways rather than neuromodulation .
Halogen and Methoxy Positioning
- The target compound’s 2-bromo-5-methoxy configuration contrasts with the 5-bromo-2,3-dimethoxy substitution in . Positional isomerism can drastically alter receptor interactions; ortho-bromine may hinder rotation, enhancing binding specificity, while para-methoxy improves solubility .
Biological Activity
The compound 8-(2-bromo-5-methoxybenzoyl)-8-azabicyclo[3.2.1]oct-2-ene is a member of the azabicyclo family, which has garnered attention due to its potential biological activities, particularly in pharmacology. This article provides a comprehensive overview of its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C16H16BrN |
| Molecular Weight | 319.21 g/mol |
| CAS Registry Number | 182198-93-2 |
| IUPAC Name | This compound |
The structure includes a bicyclic framework with a bromine atom and a methoxy group, which are critical for its biological interactions.
Research indicates that compounds containing the 8-azabicyclo[3.2.1]octane moiety exhibit significant interactions with various receptors in the central nervous system (CNS). Notably, they have been studied for their potential as mu-opioid receptor antagonists , which are vital in pain management and addiction therapies . The specific substitutions on the azabicyclo structure enhance selectivity and potency against these receptors.
Antimicrobial Activity
In addition to CNS receptor interaction, derivatives of this compound have shown promising antimicrobial activity . For instance, studies on related azabicyclo compounds have demonstrated efficacy against various bacterial strains, suggesting potential applications in treating infections .
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications to the bicyclic structure and substituents significantly influence the biological activity of these compounds. For example, the introduction of different halogens or functional groups can enhance receptor affinity and selectivity .
Summary of SAR Findings
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-Amino-5-chloro-N-(8-(3-fluorobenzyl)-8-azabicyclo(3.2.1)octan-3-yl)benzamide | Chlorine instead of Bromine | Potential opioid receptor antagonist |
| 4-Amino-N-(8-(4-fluorobenzyl)-8-azabicyclo(3.2.1)octan-3-yl)benzamide | Different fluorobenzyl group | Opioid receptor modulation |
| 4-Amino-N-(8-(phenethyl)-8-azabicyclo(3.2.1)octan-3-yl)benzamide | Phenethyl substitution | Varying receptor affinities |
Case Studies
- Nematicidal Activity : A study investigated derivatives of 8-azabicyclo compounds against nematodes, showing a lethal rate of up to 75% at specific concentrations . This highlights the potential agricultural applications of these compounds.
- Opioid Receptor Studies : In vitro tests have demonstrated that certain derivatives exhibit selective antagonism at kappa opioid receptors with IC50 values indicating significant potency . These findings suggest therapeutic potential in managing pain without the addictive properties associated with mu-opioid agonists.
Q & A
Q. What synthetic strategies are employed to construct the 8-azabicyclo[3.2.1]octane core in this compound?
The 8-azabicyclo[3.2.1]octane scaffold is typically synthesized via radical cyclization or allylic CH-activation. For example, radical cyclization of brominated precursors using n-tributyltin hydride and AIBN in toluene achieves high diastereocontrol (>99%) . Allylic CH-activation of tropidine derivatives (e.g., 8-methyl-8-azabicyclo[3.2.1]oct-2-ene) with TiCl₄ or ZrCl₄ forms stable metal complexes, enabling further functionalization .
Q. How is the stereochemistry of the bicyclic scaffold characterized?
X-ray crystallography is the gold standard for resolving stereochemistry. For instance, the crystal structure of (1R*,5S*)-8-(2-fluoro-4-nitrophenyl)-8-azabicyclo[3.2.1]octan-3-one was determined with R = 0.044, confirming bridgehead stereochemistry and substituent orientation . NMR analysis (¹H and ¹³C) is also critical for verifying diastereomeric ratios and regioselectivity .
Q. What biological targets are associated with 8-azabicyclo[3.2.1]octane derivatives?
Derivatives interact with monoamine transporters (e.g., dopamine transporter, DAT; serotonin transporter, SERT) and enzymes like long-chain fatty acid elongase 6 (ELOVL6), suggesting potential applications in neurological and metabolic disorders .
Advanced Research Questions
Q. How do substituents on the 8-azabicyclo[3.2.1]octane scaffold influence biological activity?
Structure-activity relationship (SAR) studies reveal that electron-withdrawing groups (e.g., 4-fluorobenzyl or 4-chlorobenzyl) enhance binding affinity to DAT/SERT. For example, 8-(4-fluorobenzyl)-substituted derivatives exhibit IC₅₀ values <10 nM for DAT inhibition . Substitutions at the 3-position (e.g., diphenylmethoxyethylidenyl) modulate selectivity for ELOVL6 inhibition .
Table 1: SAR of Select Derivatives
| Compound | Substituent (R) | DAT IC₅₀ (nM) | ELOVL6 Inhibition (%) |
|---|---|---|---|
| 22e | Cyclopropylmethyl | 8.2 | 62 |
| 21f | 4-Fluorobenzyl | 6.5 | 78 |
| 22f | Bis(4-fluorophenyl)methoxy | 12.4 | 85 |
Q. What methods enable enantioselective synthesis of this scaffold?
Asymmetric catalysis using chiral auxiliaries or organocatalysts achieves enantioselectivity. For example, kinetic resolution via enzymatic hydrolysis or transition-metal-catalyzed cycloadditions produces enantiomerically pure intermediates (>90% ee) .
Q. How can in vitro metabolic stability of these derivatives be optimized?
Introducing metabolically stable groups (e.g., tert-butyl esters or acetylpiperazinyl ethyl) reduces hepatic clearance. For instance, (1R,5S)-8-[2-(4-acetylpiperazin-1-yl)ethyl]-8-azabicyclo[3.2.1]octan-3-one showed 93% yield and improved microsomal stability .
Q. What analytical techniques resolve contradictions in reported biological data?
Discrepancies in DAT/SERT binding affinities are addressed via standardized radioligand displacement assays (e.g., [³H]WIN35428 for DAT) and functional uptake assays in HEK293 cells . Cross-validation with computational docking (e.g., AutoDock Vina) clarifies steric and electronic interactions .
Methodological Guidance
Q. How to design a kinetic study for radical cyclization reactions?
Monitor reaction progress using in situ FTIR or HPLC to track intermediate formation. Optimize conditions (e.g., AIBN concentration, solvent polarity) to minimize side products. High diastereocontrol (>99%) is achievable in toluene at 80°C .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
